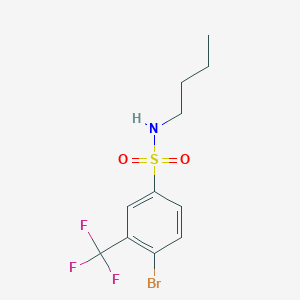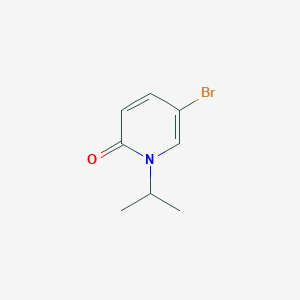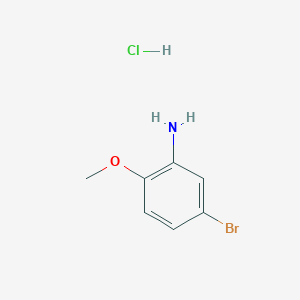
1-(4-aminophenyl)-N-(3-methylbutyl)methanesulfonamide
説明
1-(4-Aminophenyl)-N-(3-methylbutyl)methanesulfonamide, also known as 4-AMBMS, is an organic compound that has a wide range of applications in the scientific research field. It is an organosulfonamide compound, which is a type of amide that contains a sulfonamide group. 4-AMBMS is an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and has been used in the synthesis of a variety of drugs, including anti-inflammatory agents, analgesics, and anticonvulsants. In addition, it has been used in the production of cosmetics and other products.
科学的研究の応用
Structural Analysis and Supramolecular Assembly:
- Nimesulidetriazole derivatives, structurally related to 1-(4-aminophenyl)-N-(3-methylbutyl)methanesulfonamide, have been studied for their crystal structures and intermolecular interactions. These studies contribute to understanding the supramolecular assembly and hydrogen bonding patterns in such compounds (Dey et al., 2015).
Molecular Conformation and Chemical Properties:
- Research on N-(3,4-Dimethylphenyl)methanesulfonamide, a compound similar to 1-(4-aminophenyl)-N-(3-methylbutyl)methanesulfonamide, has provided insights into the conformation of the N—H bond and its implications for biological activity. This highlights the significance of molecular structure in understanding the potential applications of these compounds (Gowda, Foro, & Fuess, 2007).
Antiviral and Anticancer Activities:
- Some derivatives of N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide have been synthesized and evaluated for their antiviral and anticancer activities. These studies contribute to the understanding of the potential therapeutic applications of related compounds (Karakuş et al., 2009).
Spectroscopic and Computational Studies:
- Investigations on the molecular conformation, NMR chemical shifts, and vibrational transitions of compounds like N-(2-methylphenyl) methanesulfonamide and N-(3-methylphenyl) methanesulfonamide provide valuable data for understanding the physical and chemical properties of these molecules. Such research is crucial for their application in scientific research (Karabacak et al., 2010).
Chemoselectivity in Synthesis:
- The development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides and their role as N-acylation reagents with good chemoselectivity is significant for synthetic chemistry, indicating potential applications in the synthesis of complex molecules (Kondo et al., 2000).
特性
IUPAC Name |
1-(4-aminophenyl)-N-(3-methylbutyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-10(2)7-8-14-17(15,16)9-11-3-5-12(13)6-4-11/h3-6,10,14H,7-9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWOHABDPGYRAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















